8-Fluoro-5-(trifluoromethyl)quinolin-4-ol
Description
8-Fluoro-5-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by a hydroxyl group at position 4, fluorine at position 8, and a trifluoromethyl (-CF₃) substituent at position 3. The compound’s structure combines electron-withdrawing groups (fluorine and -CF₃) with a hydroxyl group, which may confer unique chemical reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H5F4NO |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
8-fluoro-5-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5F4NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16) |
InChI Key |
ZPEMVBCBVRFLBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in fluorinated compounds, substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines .
Scientific Research Applications
8-Fluoro-5-(trifluoromethyl)quinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, disrupting the normal function of enzymes involved in various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
The activity and properties of quinoline derivatives are highly dependent on substitution patterns. Below is a comparison of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol with key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -F) enhance stability and influence π-π stacking in biological targets .
- Hydroxyl groups at position 4 or 8 improve solubility in polar solvents and enable metal chelation, relevant for antimicrobial applications .
- Chlorine or methyl substitutions (e.g., 5-Cl, 8-CH₃) reduce metabolic degradation, increasing bioavailability .
Data Tables for Key Comparisons
Table 1: Physico-Chemical Properties of Selected Quinoline Derivatives
| Property | 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol | 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 227.14 (calculated) | 255.63 | 237.60 |
| LogP (Predicted) | 2.8 | 3.5 | 3.1 |
| Solubility in Water | Low | Insoluble | Insoluble |
| Key Functional Groups | 4-OH, 8-F, 5-CF₃ | 4-OH, 5-Cl, 8-CH₃, 2-CF₃ | 4-ketone, 8-Cl, 5-CF₃ |
Biological Activity
8-Fluoro-5-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to a class of quinolines known for their diverse pharmacological properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol.
Synthesis
The synthesis of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol typically involves the functionalization of quinoline derivatives through various chemical reactions, including halogenation and trifluoromethylation. The specific synthetic pathways can vary, but they often leverage established methodologies for modifying quinoline structures to introduce fluorine substituents.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against clinical isolates of Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial membranes without selecting for resistant strains, indicating a promising therapeutic index greater than 500 .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol | ≤0.06 | Staphylococcus aureus |
| DNAC-2 | 8 | Escherichia coli |
| Trifluoromethoxy derivative | 4–8 | Various Gram-positive |
Anticancer Activity
In addition to antibacterial properties, quinoline derivatives have been evaluated for their anticancer potential. A study utilizing a zebrafish embryo model indicated that certain trifluoromethyl-substituted quinoline compounds exhibited cytotoxic effects on cancer cells, with one compound showing an LC50 value of 14.14 μM, outperforming cisplatin in terms of potency . The mechanism behind this activity may involve apoptosis induction, as evidenced by apoptotic staining assays conducted during these evaluations.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | LC50 (μM) | Model Used |
|---|---|---|
| Trifluoroquinoline derivative | 14.14 | Zebrafish embryo |
| Cisplatin | N/A | Standard control |
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is significantly influenced by their structural features. For example, the presence of electron-withdrawing groups such as trifluoromethyl at specific positions (C-5 and C-8) enhances the antimicrobial efficacy . Conversely, electron-donating groups tend to reduce activity, highlighting the importance of electronic effects in the design of new derivatives.
Table 3: Influence of Substituents on Biological Activity
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Trifluoromethyl | C-5/C-8 | Increased potency |
| Electron-donating | C-7 | Decreased potency |
Case Studies
- Antibacterial Screening : A series of quinoline derivatives were screened for antibacterial activity against various pathogens. The study found that modifications at the C-7 and C-8 positions significantly impacted MIC values, with trifluoromethyl substitutions yielding the most potent compounds .
- Anticancer Efficacy : In a comparative study, several quinoline-derived trifluoromethyl alcohols were tested for their anticancer properties in zebrafish models. Results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in targeted cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
